(1-Butylpyrrolidin-2-YL)methanamine
Description
(1-Butylpyrrolidin-2-yl)methanamine (CAS: 26116-16-5) is a pyrrolidine-derived secondary amine with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol . The compound features a saturated five-membered pyrrolidine ring substituted with a butyl group at the 1-position and a methanamine group at the 2-position. The compound’s lipophilicity, influenced by the butyl chain, may enhance membrane permeability compared to shorter-chain analogs .
Properties
IUPAC Name |
(1-butylpyrrolidin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-3-6-11-7-4-5-9(11)8-10/h9H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKXUSCKISXSIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301987 | |
| Record name | 1-Butyl-2-pyrrolidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26116-16-5 | |
| Record name | 1-Butyl-2-pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26116-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-2-pyrrolidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Butylpyrrolidin-2-YL)methanamine typically involves the alkylation of pyrrolidine with butyl halides followed by reductive amination. One common method includes:
Alkylation: Pyrrolidine is reacted with butyl bromide in the presence of a base such as sodium hydride to form 1-butylpyrrolidine.
Reductive Amination: The resulting 1-butylpyrrolidine is then subjected to reductive amination with formaldehyde and ammonia or an amine source to yield (1-Butylpyrrolidin-2-YL)methanamine.
Industrial Production Methods: Industrial production methods for (1-Butylpyrrolidin-2-YL)methanamine may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: (1-Butylpyrrolidin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.
Major Products:
Oxidation: N-oxides of (1-Butylpyrrolidin-2-YL)methanamine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
(1-Butylpyrrolidin-2-YL)methanamine serves as a crucial building block for synthesizing various biologically active compounds. Its derivatives are being explored for their potential pharmaceutical applications, particularly in developing drugs targeting neurological disorders due to its interaction with dopamine receptors .
Organic Synthesis
This compound is used as a chiral reagent in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its ability to act as a catalyst in specific reactions makes it valuable in creating complex organic molecules .
Biological Studies
Researchers utilize (1-butylpyrrolidin-2-YL)methanamine to investigate structure-activity relationships of pyrrolidine derivatives. This research helps elucidate how modifications to the compound affect its biological activity and interaction with various molecular targets .
Industrial Applications
The compound finds utility in producing agrochemicals and specialty chemicals. Its properties allow for the development of polymers and other materials with tailored characteristics for specific industrial needs .
Case Studies
Several case studies highlight the applications of (1-butylpyrrolidin-2-YL)methanamine:
Case Study 1: Neuropharmacology
Research indicates that derivatives of this compound exhibit competitive antagonism at dopamine D3 receptors, suggesting potential therapeutic roles in treating addiction and mood disorders .
Case Study 2: Asymmetric Synthesis
A study demonstrated its effectiveness as a chiral catalyst in synthesizing optically pure pharmaceuticals, showcasing its utility in drug development processes .
Case Study 3: Agrochemical Development
The compound has been investigated for use in formulating new agrochemicals that enhance crop yield while minimizing environmental impact, illustrating its industrial relevance .
Mechanism of Action
The mechanism of action of (1-Butylpyrrolidin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets. The compound’s effects are mediated through pathways involving neurotransmitter release, signal transduction, and gene expression .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and functional differences between (1-butylpyrrolidin-2-yl)methanamine and related compounds:
Key Structural and Functional Differences
- Heterocyclic Core :
- Aromatic vs. Aliphatic Amines : Pyridine- and furan-based methanamines exhibit conjugated π-systems, influencing electronic properties and receptor binding (e.g., Sirtuin 2 inhibition ).
Biological Activity
(1-Butylpyrrolidin-2-YL)methanamine, also known as [(2R)-1-butylpyrrolidin-2-yl]methanamine, is a chiral amine compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol. This compound has gained significant attention in pharmacological research due to its potential biological activities, particularly its role as a ligand interacting with various molecular targets.
Chemical Structure and Properties
The structure of (1-butylpyrrolidin-2-YL)methanamine consists of a pyrrolidine ring substituted with a butyl group and a methanamine moiety. The unique chiral configuration of this compound influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H20N2 |
| Molecular Weight | 156.27 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of (1-butylpyrrolidin-2-YL)methanamine is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds or coordinate with metal ions, which enhances the compound's binding affinity and specificity. The butyl group contributes to hydrophobic interactions, further influencing its biological activity.
Pharmacological Effects
Research indicates that (1-butylpyrrolidin-2-YL)methanamine exhibits significant activity as a dopamine D3 receptor antagonist . This receptor is implicated in various central nervous system (CNS) disorders, including anxiety and substance abuse disorders. The compound has shown competitive antagonism against the D3 receptor, indicating its potential therapeutic applications in treating such conditions .
Study 1: Neuropeptide S System Modulation
In a study examining neuropeptide S (NPS) antagonists, (1-butylpyrrolidin-2-YL)methanamine was evaluated for its ability to modulate the NPS system, which is linked to several CNS disorders. The study found that this compound demonstrated favorable pharmacokinetic properties and significantly influenced locomotor activity in vivo, suggesting its potential as a therapeutic agent for anxiety disorders .
Study 2: Binding Affinity Analysis
A comparative analysis of various ligands revealed that (1-butylpyrrolidin-2-YL)methanamine exhibited high binding affinity to the dopamine D3 receptor. Its structure-activity relationship (SAR) was explored to optimize its efficacy as an antagonist. The findings indicated that modifications to the butyl group could enhance receptor binding without compromising selectivity .
Synthesis Methods
The synthesis of (1-butylpyrrolidin-2-YL)methanamine can be achieved through several routes. One common method involves reacting a pyrrolidine derivative with butyl halide under basic conditions:
Synthesis Procedure:
- Starting Materials: Pyrrolidine and butyl bromide.
- Reaction Conditions: Conducted in an aprotic solvent like dimethylformamide (DMF) with a base such as sodium hydride.
- Procedure: Deprotonate pyrrolidine to form an anion, which then attacks butyl bromide to yield the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
